molecular formula C19H15ClN2OS B2925769 (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide CAS No. 1005729-21-4

(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide

Cat. No. B2925769
CAS RN: 1005729-21-4
M. Wt: 354.85
InChI Key: OCQFMDNCEDNULI-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide is a useful research compound. Its molecular formula is C19H15ClN2OS and its molecular weight is 354.85. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticonvulsant and Sedative-Hypnotic Activity : A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated for their anticonvulsant activities, with some showing considerable effects without impairing learning and memory, suggesting potential applications in managing convulsions and sedation Faizi et al., 2017.
  • Anticancer Properties : The investigation of N-1,3-benzothiazol-2-ylbenzamide derivatives revealed significant antiproliferative activity against human liver hepatocellular carcinoma and breast cancer cell lines, with certain compounds showing a strong proapoptotic effect, indicating their potential in cancer therapy Corbo et al., 2016.

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition : Benzothiazole derivatives have been studied for their efficiency as corrosion inhibitors for steel in acidic solutions, demonstrating high inhibition efficiencies and suggesting their utility in protecting oil well tubular steel and other industrial applications Yadav et al., 2015.

Coordination Chemistry

  • Metal Coordination and Molecular Structure : Research on novel transition and rare-earth metal complexes of benzothiazol derivatives provides insights into the structural diversity and potential applications of these compounds in developing new materials with unique magnetic and electronic properties Kovalchukova et al., 2017.

Computational Chemistry

  • Molecular Docking and Computational Analysis : Studies involving quantum chemical analysis and molecular docking highlight the potential of thiazolidinone derivatives in binding to specific biological targets, providing a foundation for the development of new therapeutic agents Venil et al., 2021.

properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c1-4-10-22-17-15(20)6-5-7-16(17)24-19(22)21-18(23)14-9-8-12(2)11-13(14)3/h1,5-9,11H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQFMDNCEDNULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide

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